Salacinol

Übersicht

Beschreibung

Salacinol is a naturally occurring sulfonium-ion compound isolated from the roots and stems of plants belonging to the Salacia genus, such as Salacia reticulata, Salacia oblonga, and Salacia chinensis . These plants have been traditionally used in Ayurvedic medicine for the treatment of diabetes. This compound is known for its potent inhibitory activity against α-glucosidase, an enzyme involved in the breakdown of carbohydrates into glucose .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthetic route typically involves the use of starting materials such as 1,4-anhydro-4-thio-D-arabinitol and a sulfonium salt . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of salacinol involves the extraction of the compound from the roots and stems of Salacia plants. The extraction process typically includes the use of solvents such as water and methanol, followed by purification steps to isolate this compound . The extracted compound is then subjected to further chemical modifications to enhance its purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: Salacinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Substitution: Substitution reactions often involve the use of nucleophiles such as halides or amines under basic conditions.

Major Products: The major products formed from these reactions include modified thiosugar derivatives and sulfonium analogs, which can exhibit varying degrees of α-glucosidase inhibitory activity .

Wissenschaftliche Forschungsanwendungen

Antidiabetic Properties

Mechanism of Action

Salacinol acts primarily as an inhibitor of α-glucosidase, an enzyme crucial for carbohydrate metabolism. By inhibiting this enzyme, this compound slows down the digestion of carbohydrates, leading to a reduction in postprandial blood glucose levels. This mechanism is particularly beneficial for managing type 2 diabetes mellitus.

Research Findings

- In Vitro Studies : this compound has demonstrated potent inhibitory activity against human intestinal maltase and sucrase, with reported IC50 values ranging from 0.13 to 0.66 μM . This suggests that this compound is one of the most effective thiosugar-based inhibitors synthesized to date.

- In Vivo Studies : In experiments involving KK-Ay mice (a model for type 2 diabetes), administration of this compound significantly suppressed blood glucose and HbA1c levels without affecting body weight or food intake .

Effects on Intestinal Microbiota

This compound has been studied for its impact on gut health, particularly in horses. A study administered Salacia reticulata extract containing this compound to healthy horses over a period of 28 days. The findings indicated notable shifts in the intestinal microbiota composition, including an increase in Lactobacillales and a higher Firmicutes-to-Bacteroidetes ratio, which are associated with improved gut health .

Broader Therapeutic Applications

Beyond its antidiabetic effects, this compound is being investigated for other potential health benefits:

- Antimicrobial Activity : this compound exhibits antimicrobial properties that may help combat infections by inhibiting the growth of harmful bacteria .

- Inflammatory Response Modulation : Research indicates that this compound may enhance natural killer cell activity, potentially improving immune responses against infections such as pneumonia .

Data Summary

The following table summarizes key research findings related to the applications of this compound:

| Application Area | Findings | Study Type |

|---|---|---|

| Antidiabetic Properties | Inhibits α-glucosidase; reduces postprandial blood glucose levels | In Vitro & In Vivo |

| Intestinal Microbiota | Alters gut microbiota composition; increases beneficial bacteria | Animal Study |

| Safety Profile | No adverse effects observed at high doses in animal studies | Toxicology Study |

| Antimicrobial Activity | Exhibits inhibition against various pathogenic bacteria | Laboratory Studies |

| Immune Response Modulation | Enhances NK cell activity; may improve response to infections | Experimental Study |

Wirkmechanismus

Salacinol exerts its effects by inhibiting the activity of α-glucosidase enzymes in the small intestine . This inhibition prevents the breakdown of complex carbohydrates into glucose, thereby reducing the postprandial rise in blood glucose levels . The molecular targets of this compound include maltase and sucrase, which are key enzymes involved in carbohydrate digestion .

Vergleich Mit ähnlichen Verbindungen

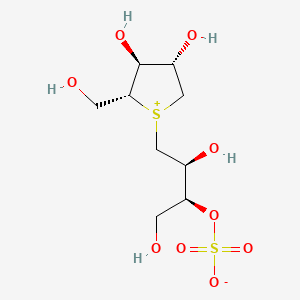

Salacinol is unique due to its zwitterionic structure, which comprises a thiosugar sulfonium cation and a sulfate anion . Similar compounds include:

Kotalanol: Another potent α-glucosidase inhibitor isolated from Salacia extracts.

Ponkoranol: A side-chain homologue of this compound with similar inhibitory activity.

Neothis compound: A de-O-sulfonated version of this compound with modified activity.

These compounds share structural similarities with this compound but differ in their side chains and inhibitory potency .

Biologische Aktivität

Salacinol is a naturally occurring thiosugar derived from the plant genus Salacia, known for its significant biological activities, particularly in the context of diabetes management. This compound has garnered attention due to its potent inhibitory effects on enzymes involved in carbohydrate metabolism, making it a candidate for therapeutic applications in type 2 diabetes.

This compound functions primarily as an α-glucosidase inhibitor , which slows down the digestion of carbohydrates in the intestines, leading to reduced postprandial glucose levels. This mechanism is crucial for managing blood sugar levels in diabetic patients. The structure-activity relationship (SAR) studies indicate that the thiosugar ring is essential for its inhibitory activity, as modifications to this structure significantly reduce its efficacy .

Inhibitory Potency

Research has shown that this compound exhibits a Ki value of approximately 14 μM against human maltase-glucoamylase (hNtMGAM), positioning it as a potent inhibitor compared to other known inhibitors like acarbose and miglitol .

| Compound | Ki (μM) |

|---|---|

| This compound | 14 |

| Acarbose | 0.5-2.0 |

| Miglitol | 0.25-1.0 |

In Vivo Studies

In animal models, this compound has demonstrated significant antidiabetic effects:

- KK-Ay Mice Model : Administration of Salacia chinensis extracts containing this compound resulted in a marked reduction in blood glucose and HbA1c levels after three weeks of treatment . The study showed that glucose tolerance improved significantly without adverse effects on body weight or food intake.

- Thoroughbred Foals : A nutritional supplement containing this compound was administered to foals, leading to a reduction in fever days and improved weight gain compared to control groups. This suggests that this compound may enhance immune function and positively influence gut microbiota, particularly increasing beneficial Clostridium species .

Case Studies

- Diabetes Management : A clinical trial involving diabetic rats treated with this compound showed a decrease in plasma glucose and insulin levels, alongside improvements in lipid profiles without noted side effects. These findings support the therapeutic potential of this compound in managing diabetes .

- Gut Health : The administration of this compound-rich supplements to foals resulted in changes to intestinal microbiota composition, enhancing beneficial bacteria that produce butyrate, a short-chain fatty acid known for its anti-inflammatory properties and role in gut health .

Eigenschaften

IUPAC Name |

[(2S,3S)-4-[(2R,3S,4S)-3,4-dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-1,3-dihydroxybutan-2-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O9S2/c10-1-7(18-20(15,16)17)5(12)3-19-4-6(13)9(14)8(19)2-11/h5-14H,1-4H2/t5-,6-,7+,8-,9+,19?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWRVDSZMRPKRG-XESHOGEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C([S+]1CC(C(CO)OS(=O)(=O)[O-])O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([S+]1C[C@H]([C@H](CO)OS(=O)(=O)[O-])O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200399-47-9 | |

| Record name | Salacinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200399479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.